molecular formula C15H19FN2O B7569881 (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B7569881
M. Wt: 262.32 g/mol
InChI Key: CMQXKYREBOCWDY-QPJJXVBHSA-N
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Description

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood. However, it has been suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) and/or a norepinephrine reuptake inhibitor (NRI). It may also interact with other neurotransmitter systems, such as the dopaminergic and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been found to increase the expression of certain genes that are involved in neuroplasticity, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This allows for more precise manipulation of these systems and can lead to a better understanding of their function. However, one of the limitations of using this compound is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one. One area of focus could be the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of focus could be the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research could be done to better understand the mechanism of action of this compound and its implications for the treatment of neurological disorders.

Synthesis Methods

The synthesis of (E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 4-fluorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reacted with pyrrolidine and propargyl bromide to form the final product.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have potential as a therapeutic agent for the treatment of various neurological disorders, such as depression and anxiety.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-17-10-13-8-9-18(11-13)15(19)7-4-12-2-5-14(16)6-3-12/h2-7,13,17H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXKYREBOCWDY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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